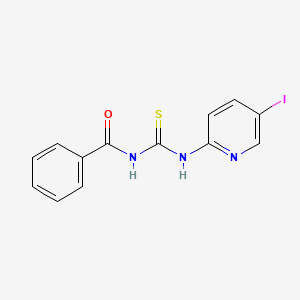

N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea

CAS No.: 338748-94-0

Cat. No.: VC8104004

Molecular Formula: C13H10IN3OS

Molecular Weight: 383.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338748-94-0 |

|---|---|

| Molecular Formula | C13H10IN3OS |

| Molecular Weight | 383.21 g/mol |

| IUPAC Name | N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide |

| Standard InChI | InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19) |

| Standard InChI Key | QFCKEIWBBNTIDP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzoyl-N'-(5-iodo-2-pyridinyl)thiourea consists of three key moieties:

-

A benzamide group (C₆H₅CONH−) linked to the thiocarbonyl sulfur.

-

A thiourea bridge (−NHCSNH−).

The iodine atom at the 5-position of the pyridine ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The planar thiourea group facilitates hydrogen bonding, a critical feature in supramolecular assembly .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀IN₃OS | |

| Molecular Weight | 383.21 g/mol | |

| CAS Registry Number | 338748-94-0 | |

| Hydrogen Bond Donors | 2 (NH groups) | |

| Hydrogen Bond Acceptors | 3 (S, O, pyridinyl N) |

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetonitrile under phase-transfer catalysis .

-

Nucleophilic Addition: 5-Iodo-2-aminopyridine reacts with the in-situ-generated benzoyl isothiocyanate.

Reaction Scheme:

Yield optimization (∼41–45%) requires precise stoichiometry and prolonged reaction times (20–24 hours) .

Spectroscopic Characterization

-

IR Spectroscopy:

-

¹H NMR (CDCl₃):

-

X-ray Crystallography:

Table 2: Selected Crystallographic Data (Analogous Thiourea)

| Parameter | Value |

|---|---|

| Intramolecular H-bond | N2−H2···O1: 1.98 Å |

| Intermolecular H-bond | N1−H1···N4: 2.57 Å |

| Dihedral angles | Benzamide/pyridinyl: 47.17° |

Applications and Biological Relevance

Coordination Chemistry

Thioureas act as N,S-donor ligands for transition metals. Nickel(II) complexes of similar thioureas display square-planar geometries and inhibit DNA topoisomerase I, suggesting anticancer potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume